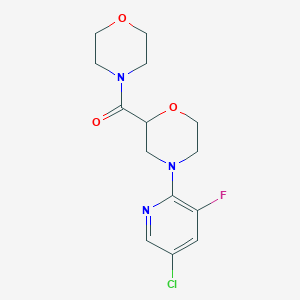![molecular formula C17H19N3O2 B12266359 4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B12266359.png)
4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azetidine ring, a pyridine ring, and a carboxamide group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide and the azetidine intermediate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a pyridine carboxylic acid or a pyridine aldehyde.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with fewer functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing an imidazole ring, such as 1,3-diazole, which have similar biological activities and chemical properties.
Benzimidazole Derivatives: Compounds containing a benzimidazole ring, known for their diverse pharmacological activities.
Thiazole Derivatives: Compounds containing a thiazole ring, which have been studied for their antimicrobial and anticancer properties.
Uniqueness
4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its specific combination of an azetidine ring, a pyridine ring, and a carboxamide group
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[1-(2-phenylethyl)azetidin-3-yl]oxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c18-17(21)16-10-14(6-8-19-16)22-15-11-20(12-15)9-7-13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2,(H2,18,21) |
InChI Key |
WSRXRPVUFZPDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCC2=CC=CC=C2)OC3=CC(=NC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12266278.png)
![Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B12266279.png)

![1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12266286.png)
![N,N-dimethyl-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B12266287.png)
![4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12266294.png)
![N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266302.png)
![N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12266303.png)
![4-Bromo-9-methyl-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B12266309.png)
![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B12266310.png)
![N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12266318.png)
![4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B12266322.png)
![4-({4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12266328.png)
![3-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12266333.png)
